molecular formula C7H9NO B3193491 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine CAS No. 721927-08-8

4,5,6,7-Tetrahydrofuro[2,3-C]pyridine

Cat. No. B3193491
CAS RN: 721927-08-8
M. Wt: 123.15 g/mol
InChI Key: ZKAYEFAKZWTAGS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrofuro[2,3-C]pyridine, also known as THF-pyridine, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Novel Synthesis Methods

A novel synthesis method for polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines has been developed, involving a three-component reaction yielding these compounds in good to excellent yield. This process creates a fused ring system by forming five chemical bonds in a one-pot process (Fayol & Zhu, 2004).

Unexpected Chemical Reactions

An interesting chemical behavior was observed in the acidic hydrolysis of 5-methyl and 6-methyl derivatives of 4,5,6,7-tetrahydrofuro[2,3-c]pyridine, leading to the formation of novel dimerized compounds. The structures of these compounds were elucidated using spectroscopic methods and X-ray analysis, suggesting unique reaction pathways (Shiotani et al., 1986).

Biological Activity and Drug Development

Several derivatives of 4,5,6,7-tetrahydrothieno pyridine have been synthesized and evaluated for various biological activities, showing potent effects in different models. This class of compounds is significant in drug development, with several drugs containing this nucleus already on the market and others in clinical development (Sangshetti et al., 2014).

Potential in Pharmacological Fields

The 4,5,6,7-tetrahydrothieno-pyridine nucleus has been explored for its multitude of pharmacological applications, including activities like antimicrobial, anti-inflammatory, antidepressant, and anticancer. The fusion of different nuclei to this core structure enhances its pharmacological activities (Rao et al., 2018).

properties

IUPAC Name

4,5,6,7-tetrahydrofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAYEFAKZWTAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288700
Record name 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrofuro[2,3-C]pyridine

CAS RN

721927-08-8
Record name 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721927-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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